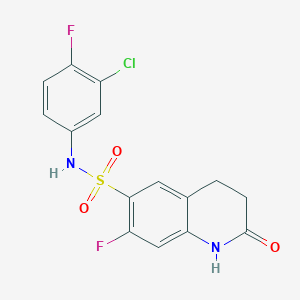

PKM2 activator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2N2O3S/c16-10-6-9(2-3-11(10)17)20-24(22,23)14-5-8-1-4-15(21)19-13(8)7-12(14)18/h2-3,5-7,20H,1,4H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIHQHQPGAWJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PKM2 Activator 3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the core mechanism of action of Pyruvate Kinase M2 (PKM2) Activator 3, a potent allosteric activator. It delves into the molecular interactions, kinetic effects, and downstream cellular consequences of PKM2 activation, with a comparative context to other well-characterized activators like TEPP-46.

Introduction to PKM2 and its Role in Disease

Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, coupled with the production of ATP.[1] In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2.[1] While PKM1 is typically found in differentiated tissues with high energy demands, PKM2 is predominantly expressed in proliferating cells, including cancer cells and activated immune cells.[2][3]

A key feature of PKM2 is its ability to switch between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form of PKM2 is prevalent, which slows down the glycolytic flux. This metabolic shift allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. The low activity of PKM2 in tumors, therefore, supports biosynthesis and tumor growth.

Small molecule activators of PKM2 aim to counteract this metabolic reprogramming by stabilizing the active tetrameric form of the enzyme. This forces cancer cells into a metabolic state that is less favorable for biosynthesis, thereby inhibiting their growth.

Mechanism of Action of PKM2 Activator 3 and Other Activators

PKM2 activators, including this compound and the well-studied compound TEPP-46, function as allosteric modulators. They do not bind to the active site but rather to a specific pocket at the subunit interface of the PKM2 protein. This binding event induces a conformational change that promotes and stabilizes the formation of the catalytically active tetramer.

The activation mechanism can be summarized in the following key points:

-

Allosteric Binding: Activators bind to a pocket at the dimer-dimer interface of the PKM2 homotetramer. This site is distinct from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).

-

Tetramer Stabilization: The binding of the activator locks the enzyme in its tetrameric conformation, significantly increasing its enzymatic activity. This is in contrast to the dynamic equilibrium between the dimeric and tetrameric states that is characteristic of PKM2 in cancer cells.

-

Resistance to Inhibitory Signals: A crucial aspect of this mechanism is that activator-bound tetrameric PKM2 is resistant to inhibition by phosphotyrosine-containing proteins. In the context of cancer, growth factor signaling can lead to the phosphorylation of tyrosine residues on various proteins, which then bind to PKM2 and promote its inactive dimeric state. By stabilizing the tetramer, the activators override this inhibitory signal.

-

Nuclear Translocation Blockade: PKM2 has non-metabolic functions and can translocate to the nucleus to act as a protein kinase and transcriptional co-activator, contributing to tumorigenesis. Allosteric activators like TEPP-46 have been shown to block the nuclear translocation of PKM2, thereby inhibiting these pro-tumorigenic functions.

The following diagram illustrates the mechanism of PKM2 activation by small molecules.

Caption: Mechanism of PKM2 activation by small molecule activators.

Quantitative Data on PKM2 Activators

The potency and properties of PKM2 activators are determined through various biochemical and cell-based assays. The following table summarizes key quantitative data for this compound and the related compound TEPP-46.

| Compound | Parameter | Value | Species | Assay Conditions | Reference |

| This compound | AC50 | 90 nM | - | Enzyme activation assay | |

| Caco-2 Permeability | Good | - | - | ||

| Efflux Ratio | 0.84 | - | - | ||

| Microsomal Stability (t1/2) | 277.2 min | Human | Liver microsomes | ||

| Microsomal Stability (t1/2) | 117.5 min | Mouse | Liver microsomes | ||

| TEPP-46 | EC50 | 92 nM | - | Allosteric activation of PKM2 |

AC50: The concentration of an agonist that gives 50% of the maximal response. EC50: The concentration of a drug that gives a half-maximal response.

Downstream Effects and Signaling Pathways

The activation of PKM2 by small molecules leads to a significant shift in cellular metabolism and signaling. By promoting the high-activity tetrameric state, these activators increase the rate of glycolysis, leading to:

-

Increased Pyruvate and Lactate Production: The enhanced conversion of PEP to pyruvate fuels the TCA cycle in the presence of oxygen or is converted to lactate under anaerobic conditions.

-

Decreased Anabolic Precursors: The accelerated glycolytic flux reduces the availability of upstream glycolytic intermediates that are siphoned off for anabolic processes. This starves cancer cells of the building blocks needed for proliferation.

-

Suppression of Tumor Growth: By reverting the metabolic phenotype of cancer cells to a state less conducive to biosynthesis, PKM2 activators have been shown to inhibit the growth of xenograft tumors.

-

Modulation of Immune Cell Function: PKM2 is also expressed in activated T cells. TEPP-46 has been shown to reduce the activation, proliferation, and cytokine production of T helper 17 (Th17) and Th1 cells, suggesting a role for PKM2 activators in autoimmune diseases.

The following diagram illustrates the downstream signaling and metabolic consequences of PKM2 activation.

Caption: Downstream effects of PKM2 activation.

Key Experimental Protocols

The characterization of PKM2 activators involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

5.1. Pyruvate Kinase Activity Assay

-

Principle: The activity of pyruvate kinase is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically and is proportional to the PK activity.

-

Protocol:

-

Recombinant PKM2 is incubated with varying concentrations of the activator compound (e.g., this compound or TEPP-46) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).

-

The reaction is initiated by the addition of substrates: phosphoenolpyruvate (PEP) and ADP.

-

The reaction mixture also contains lactate dehydrogenase (LDH) and NADH.

-

The change in absorbance at 340 nm is measured over time using a plate reader or spectrophotometer.

-

The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.

-

The AC50 value is determined by plotting the enzyme activity against the logarithm of the activator concentration and fitting the data to a dose-response curve.

-

5.2. Sucrose Gradient Ultracentrifugation for Tetramerization Analysis

-

Principle: This technique separates macromolecules based on their size and shape as they move through a density gradient under centrifugal force. Tetrameric PKM2 will sediment further down the gradient compared to the dimeric or monomeric forms.

-

Protocol:

-

Purified recombinant PKM2 is incubated with or without the activator compound (e.g., TEPP-46) and/or FBP.

-

The protein samples are layered on top of a linear sucrose gradient (e.g., 5-20%) prepared in a suitable buffer.

-

The gradients are subjected to ultracentrifugation for a specified time and speed (e.g., 16 hours at 40,000 rpm).

-

After centrifugation, fractions are carefully collected from the top to the bottom of the tube.

-

The amount of PKM2 in each fraction is analyzed by SDS-PAGE followed by Coomassie blue staining or Western blotting.

-

The relative distribution of PKM2 across the fractions indicates the proportion of monomers, dimers, and tetramers.

-

The following diagram outlines the workflow for the sucrose gradient ultracentrifugation experiment.

Caption: Experimental workflow for sucrose gradient ultracentrifugation.

Conclusion

This compound and related compounds represent a promising therapeutic strategy for diseases characterized by metabolic reprogramming, such as cancer and certain autoimmune disorders. Their mechanism of action is centered on the allosteric stabilization of the active tetrameric form of PKM2, which reverses the metabolic phenotype of proliferating cells and renders them susceptible to growth inhibition. The ability of these activators to overcome inhibitory signaling pathways further enhances their therapeutic potential. A thorough understanding of their mechanism, supported by robust experimental characterization, is essential for the continued development of this class of drugs.

References

- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 2. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]

- 3. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PKM2 Activator 3: Structure, Synthesis, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potent and selective pyruvate kinase M2 (PKM2) activator, commonly referred to as PKM2 activator 3. This document details its chemical structure, a putative synthesis protocol based on related compounds, and explores the key signaling pathways it modulates. Experimental workflows for assessing its activity are also provided, offering a valuable resource for researchers in cancer metabolism and drug discovery.

Chemical Structure and Properties

This compound, also identified as compound 66 in seminal literature, is a small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide class.[1][2] Its chemical identity is confirmed by the following identifiers:

| Identifier | Value |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

| CAS Number | 1346113-84-5 |

| SMILES | FC1=C(Cl)C=C(NS(=O)(C(C=C2CC3)=C(F)C=C2NC3=O)=O)C=C1 |

Synthesis of this compound

Experimental Protocol: A Putative Synthesis

Step 1: Synthesis of 3-chloro-4-fluorophenyl urea

A solution of 3-chloro-4-fluoroaniline (0.1 mol) in a mixture of glacial acetic acid (20 ml) and water (100 ml) is prepared. To this, a solution of sodium cyanate (0.1 mol) in hot water (80 ml) is added with continuous stirring. The reaction mixture is allowed to stand for 30 minutes and is then cooled in an ice bath. The resulting solid precipitate is collected by filtration, dried, and can be further purified by recrystallization from boiling water.

Step 2: Synthesis of 3-chloro-4-fluorophenyl semicarbazide

A mixture of 3-chloro-4-fluorophenyl urea (0.05 mol) and hydrazine hydrate (0.05 mol) in ethanol is refluxed for 48 hours with stirring. After cooling, the solid product is collected by filtration, dried, and may be recrystallized from a chloroform-methanol solvent system.

Step 3: General Procedure for N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones

To a solution of 3-chloro-4-fluorophenyl semicarbazide (0.005 mol) in a mixture of 1 ml concentrated HCl and 25 ml water, a solution of sodium acetate (0.005 mol in 2 ml water) is added. Ethanol (approximately 25 ml) is added to clarify the solution. This mixture is then added to an equimolar quantity of the appropriate aldehyde or ketone. The reaction is stirred, and the resulting semicarbazone product is collected.[3]

Step 4: Cyclization and Sulfonylation to form the Tetrahydroquinoline Core

Further steps would involve the construction of the 2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline ring system and subsequent sulfonylation at the 6-position, followed by coupling with the appropriate aniline derivative. These steps would likely involve standard organic synthesis techniques such as cyclization reactions and sulfonamide bond formation.

Mechanism of Action and Signaling Pathways

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform (PKM2) is predominantly expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric/monomeric state. The less active form allows for the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways to support cell proliferation.

PKM2 activators, including this compound, function by stabilizing the active tetrameric conformation of the enzyme.[4] This shifts the metabolic balance away from anabolism and towards catabolism, promoting the completion of glycolysis.

Caption: Signaling pathway of PKM2 activation.

The activation of PKM2 by small molecules like this compound can have several downstream effects on cellular signaling:

-

Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, the flux through glycolysis is increased, leading to enhanced ATP production and a potential decrease in lactate production.

-

Inhibition of Anabolic Pathways: The increased consumption of glycolytic intermediates for energy production reduces their availability for biosynthetic pathways, such as the synthesis of serine.[5]

-

Modulation of HIF-1α Signaling: The metabolic shift induced by PKM2 activation can indirectly affect the stability and activity of the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor metabolism and angiogenesis.

Experimental Workflow for Assessing PKM2 Activator Activity

To evaluate the efficacy of a potential PKM2 activator, a series of in vitro and cell-based assays can be employed.

In Vitro Enzyme Activity Assay

This assay directly measures the ability of a compound to activate recombinant PKM2.

Caption: Workflow for in vitro PKM2 activity assay.

Protocol:

-

A reaction mixture is prepared containing recombinant PKM2 enzyme, its substrates phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP), lactate dehydrogenase (LDH), and NADH in a suitable buffer.

-

The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

-

The reaction is initiated and incubated at 37°C.

-

The activity of PKM2 is determined by measuring the rate of NADH oxidation to NAD+, which is coupled to the conversion of pyruvate to lactate by LDH. This is monitored by the decrease in absorbance at 340 nm over time.

-

The concentration of the compound that produces 50% of the maximal activation (AC50) is calculated.

Cellular Assay for PKM2 Activation

This assay assesses the effect of the activator on PKM2 activity within a cellular context.

Protocol:

-

Cancer cells known to express PKM2 (e.g., A549 lung cancer cells) are cultured under standard conditions.

-

Cells are treated with varying concentrations of the PKM2 activator for a specified period.

-

Cells are lysed, and the protein concentration of the lysate is determined.

-

The pyruvate kinase activity in the cell lysate is measured using the same coupled enzyme assay described for the in vitro protocol.

-

An increase in pyruvate kinase activity in treated cells compared to untreated controls indicates cellular target engagement and activation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

| Compound | Target | AC50 (nM) | Cell-based AC50 (nM) |

| This compound | PKM2 | 90 | 45 (A549 cells) |

| TEPP-46 | PKM2 | 92 | - |

| DASA-58 | PKM2 | - | - |

Data compiled from publicly available sources. "-" indicates data not available.

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers dedicated to advancing cancer therapeutics through the modulation of tumor metabolism. Further investigation into the precise synthesis and in vivo efficacy of this and related compounds is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the Binding Site of PKM2 Activator 3 on Pyruvate Kinase M2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a pivotal enzyme in cancer metabolism, representing a key therapeutic target. Its activity is allosterically regulated, with a delicate balance between a highly active tetrameric state and a less active dimeric state. Small molecule activators that stabilize the tetrameric form are of significant interest in oncology drug development. This guide provides a comprehensive technical overview of the binding site and mechanism of action of a potent quinoline-sulfonamide class activator, PKM2 Activator 3 (also known as PKM2 Activator III). We will delve into the quantitative aspects of its binding, the specific molecular interactions governing its affinity, and the detailed experimental protocols utilized for its characterization.

Introduction

The M2 isoform of pyruvate kinase (PKM2) is a key regulator of glycolysis and is predominantly expressed in proliferating cells, including cancer cells.[1] Unlike the constitutively active PKM1 isoform found in differentiated tissues, PKM2 can switch between a highly active tetramer and a less active dimer.[2] This unique regulatory feature allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, thereby supporting rapid cell growth.[2]

Reactivating PKM2 by promoting its tetrameric state is a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.[1] this compound, a cell-permeable quinoline-sulfonamide, is a potent allosteric activator that effectively locks PKM2 in its active tetrameric conformation.[3] This guide will elucidate the precise binding location and interactions of this class of activators with the PKM2 enzyme.

Quantitative Data on this compound

The potency of this compound has been determined through various biochemical and cell-based assays. The half-maximal activation concentration (AC₅₀) is a key metric for its efficacy.

| Compound | Assay Type | Conditions | AC₅₀ (nM) | Reference |

| This compound | Cell-free enzymatic assay | 40 ng recombinant PKM2/200 µL | 17 | |

| This compound | Cell-based assay | A549 cells | 45 |

The Binding Site of this compound

Structural studies have revealed that small molecule activators of the quinoline-sulfonamide class bind to a pocket at the subunit interaction interface of PKM2. This binding site is distinct from the allosteric binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).

The binding of this compound and its analogs to this interfacial pocket promotes and stabilizes the active tetrameric conformation of the enzyme. This mechanism of action renders the enzyme resistant to inhibition by phosphotyrosine-containing proteins, a key regulatory mechanism in cancer cells.

Based on the co-crystal structure of a closely related quinoline-sulfonamide activator with PKM2 (PDB ID: 4G1N), the following residues are key to the interaction:

-

Hydrophobic Interactions: The quinoline moiety of the activator is situated in a predominantly apolar pocket formed by residues such as Phe26, Leu27, and Met30 from one subunit and Phe26, Tyr390, and Leu394 from the adjacent subunit.

-

Hydrogen Bonding: One of the oxygen atoms of the sulfonamide group forms a hydrogen bond with the backbone oxygen of Tyr390.

Mechanism of Action

The binding of this compound to the subunit interface induces a conformational change that favors the tetrameric state. This stabilization of the active enzyme conformation leads to a significant increase in its catalytic activity, effectively reversing the metabolic phenotype of cancer cells that rely on a less active PKM2.

Experimental Protocols

Lactate Dehydrogenase (LDH)-Coupled Assay for PKM2 Activity

This is a widely used spectrophotometric assay to measure the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which involves the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Lactate dehydrogenase (LDH) enzyme

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding the recombinant PKM2 enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time at room temperature.

-

The rate of the reaction is proportional to the PKM2 activity.

-

Calculate the AC₅₀ value by plotting the reaction rates against the logarithm of the activator concentrations and fitting the data to a dose-response curve.

Conclusion

This compound represents a class of potent allosteric activators that target a unique binding pocket at the subunit interface of the PKM2 enzyme. By stabilizing the active tetrameric conformation, these compounds effectively enhance the enzyme's catalytic activity. The detailed understanding of its binding site and mechanism of action, supported by quantitative data and robust experimental protocols, provides a solid foundation for the further development of PKM2-targeted therapies in oncology.

References

- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3me3 - Activator-Bound Structure of Human Pyruvate Kinase M2 - Summary - Protein Data Bank Japan [pdbj.org]

An In-depth Technical Guide to PKM2 Activator 3 and its Interplay with the Warburg Effect

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a preference for aerobic glycolysis over oxidative phosphorylation. A key regulator of this metabolic switch is Pyruvate Kinase M2 (PKM2), which exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 predominates, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates that are shunted into biosynthetic pathways essential for rapid cell proliferation.[1] PKM2 activators, such as the potent quinoline-sulfonamide compound, PKM2 activator 3, represent a promising therapeutic strategy by stabilizing the active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting tumor growth. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to the Warburg Effect and the Role of PKM2

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[2] This metabolic reprogramming is not merely a consequence of impaired mitochondrial function but rather a strategic shift to support the anabolic demands of proliferating cells.[3] By slowing the conversion of phosphoenolpyruvate (PEP) to pyruvate, the less active dimeric PKM2 allows for the accumulation of glycolytic intermediates, which serve as precursors for the synthesis of nucleotides, amino acids, and lipids.[1][4]

PKM2 is a splice isoform of the pyruvate kinase gene and its expression is upregulated in many cancer types. The equilibrium between the active tetrameric and inactive dimeric forms of PKM2 is tightly regulated by various factors, including allosteric activators like fructose-1,6-bisphosphate (FBP) and serine, as well as post-translational modifications. In the tumor microenvironment, various signaling pathways contribute to the stabilization of the dimeric form, thus promoting the Warburg phenotype.

This compound: A Potent Modulator of Cancer Metabolism

This compound is a cell-permeable quinoline-sulfonamide compound that acts as a potent allosteric activator of PKM2. It binds to a pocket at the subunit interface of PKM2, distinct from the binding site of the endogenous activator FBP, and effectively locks the enzyme in its active tetrameric state. This stabilization of the tetramer leads to a reversal of the Warburg effect by promoting the conversion of PEP to pyruvate, thereby redirecting glucose metabolism towards oxidative phosphorylation and away from anabolic pathways.

Quantitative Data for this compound and Other Activators

The following tables summarize the key quantitative data for this compound and other notable PKM2 activators.

| Compound | Target | Assay Type | AC50 | Cell Line | Source |

| This compound | PKM2 | Enzymatic | 90 nM | - | |

| PKM2 Activator III | PKM2 | Enzymatic | 17 nM | - | |

| PKM2 Activator III | PKM2 | Cell-based | 45 nM | A549 | |

| TEPP-46 | PKM2 | Enzymatic | 92 nM | - | |

| DASA-58 | PKM2 | Enzymatic | 38 nM | - | |

| PA-12 | PKM2 | Enzymatic | 4.92 µM | - |

| Compound | Parameter | Value | Species | Source |

| This compound | Caco-2 Permeability Efflux Ratio | 0.84 | - | |

| This compound | Microsomal Stability (t1/2) | 277.2 min | Human | |

| This compound | Microsomal Stability (t1/2) | 117.5 min | Mouse | |

| N-232659-157 | PKM2 Tetramer Formation | ≥70% at 10 µM | - | |

| N-232659-157 | Antiproliferative Activity (IC50) | ≤0.015 µM | A549 | |

| Lead PKM2 Activator | Tumor Growth Inhibition | 54% | Mouse (A549 xenograft) |

Experimental Protocols

In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled Method)

This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant Human PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Lactate Dehydrogenase (LDH)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

96-well, UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the following final concentrations: 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and ~8-10 units of LDH in Assay Buffer.

-

Prepare Compound Dilutions: Serially dilute this compound in DMSO and then in assay buffer to achieve a range of desired final concentrations.

-

Assay Plate Setup: Add 2 µL of the diluted compound or DMSO (for control wells) to the appropriate wells of the 96-well plate.

-

Initiate Reaction: Add 198 µL of the Reagent Master Mix containing 20 nM of recombinant human PKM2 to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control and plot against the compound concentration to determine the AC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Cell culture medium and reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes

-

Thermocycler

-

Centrifuge

-

BCA protein assay kit

-

SDS-PAGE and Western blot reagents

-

Anti-PKM2 antibody

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.

-

Cell Harvesting and Thermal Challenge: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include a no-heat control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

-

Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction). Determine and normalize the protein concentration of each sample. Perform SDS-PAGE and Western blotting using an anti-PKM2 antibody.

-

Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves and determine the Tm shift (ΔTm) between the vehicle- and activator-treated samples.

Signaling Pathways and Mechanisms of Action

The activation of PKM2 by compounds like this compound has profound effects on cellular signaling and metabolism, ultimately reversing the Warburg effect.

Conclusion

This compound and other similar small molecules represent a targeted therapeutic approach to exploit the metabolic vulnerabilities of cancer cells. By forcing PKM2 into its active tetrameric state, these activators reverse the Warburg effect, shifting glucose metabolism from anabolic pathways back to oxidative phosphorylation. This metabolic reprogramming can lead to the inhibition of cancer cell proliferation and tumor growth. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of cancer therapy. The continued investigation of PKM2 activators holds the potential to yield novel and effective treatments for a variety of cancers.

References

PKM2 activator 3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compounds identified as "PKM2 Activator 3," focusing on their chemical properties, mechanism of action, and the experimental protocols for their evaluation. Given the existence of multiple compounds referred to by this name, this document will distinctly address the two primary chemical entities to ensure clarity and accuracy for research and development purposes.

Introduction to PKM2 Activation as a Therapeutic Strategy

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates into anabolic pathways that support cell proliferation. Small molecule activators that promote the stable, highly active tetrameric form of PKM2 are of significant interest as they can reverse this metabolic phenotype and represent a promising avenue for anticancer therapy.

Compound 1: PKM2 Activator III

Chemical and Physical Data

| Property | Value |

| CAS Number | 1260074-86-9 |

| Molecular Weight | 502.58 g/mol |

| Chemical Formula | C₂₇H₂₆N₄O₄S |

| Synonyms | N-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide |

Mechanism of Action

PKM2 Activator III is a potent, cell-permeable quinoline-sulfonamide that functions as an allosteric activator of PKM2.[1] It binds to PKM2 with high affinity, inducing and locking the enzyme in its active tetrameric state. This stabilization of the tetramer is resistant to the effects of intracellular negative regulators. The binding stoichiometry is reported to be 2:1 (compound to PKM2 tetramer).[1] By forcing PKM2 into its active conformation, this activator increases the conversion of PEP to pyruvate, thereby redirecting glucose metabolism away from anabolic pathways and towards oxidative phosphorylation.

Biological Effects and Signaling Pathways

Activation of PKM2 by this compound leads to significant metabolic reprogramming in cancer cells. A key consequence is the induction of serine auxotrophy.[2][3] The increased glycolytic flux towards pyruvate synthesis reduces the availability of the glycolytic intermediate 3-phosphoglycerate (3-PG), a precursor for the serine biosynthesis pathway. This leads to a decreased ability of cancer cells to synthesize serine de novo, making them dependent on external sources of this amino acid for survival and proliferation.[2]

While the direct impact on specific signaling pathways is still under investigation, the metabolic shift induced by PKM2 activation is known to intersect with major signaling networks that control cell growth and proliferation, such as the mTOR and c-Myc pathways.

References

An In-depth Technical Guide to PKM2 Activator 3: Characterization and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyruvate Kinase M2 (PKM2) activator 3, a potent small molecule under investigation for its therapeutic potential, particularly in oncology. This document details its half-maximal activating concentration (AC50), the experimental protocols for its determination, and its mechanism of action within the broader context of cancer cell metabolism.

Core Concepts: The Role of PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of this enzyme (PKM2) is preferentially expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form predominates, leading to a metabolic shift known as the Warburg effect. This state favors the accumulation of glycolytic intermediates, which are then diverted into biosynthetic pathways to support rapid cell proliferation.[1][2] Small molecule activators, such as PKM2 activator 3, force the equilibrium towards the active tetrameric state, thereby reversing the Warburg effect and inhibiting tumor growth.[1][3]

Quantitative Data Summary: Half-Maximal Activating Concentration (AC50)

The potency of PKM2 activators is quantified by their AC50 value, the concentration at which the activator elicits 50% of its maximal effect. Multiple sources have characterized compounds referred to as "this compound" or "PKM2 Activator III," revealing slight variations in their reported AC50 values, likely attributable to different experimental conditions or minor structural differences in the compounds tested.

| Compound Name/Reference | Assay Type | Cell Line | AC50 (nM) | Source |

| This compound | Enzymatic Assay | - | 90 | MedchemExpress[4] |

| PKM2 Activator III | Cell-free Enzymatic Assay | - | 17 | Fisher Scientific, Sigma-Aldrich |

| PKM2 Activator III | Cellular Assay | A549 | 45 | Fisher Scientific, Sigma-Aldrich |

Comparative AC50 Values of Other PKM2 Activators:

| Activator | Assay Type | AC50 (nM) | Source |

| DASA-58 | Enzymatic Assay | 38 | NIH |

| TEPP-46 | Enzymatic Assay | 92 | NIH |

Experimental Protocols

The determination of AC50 values for PKM2 activators typically involves enzymatic assays that monitor the production of pyruvate or ATP. The following are detailed methodologies for the two most common assays.

Lactate Dehydrogenase (LDH)-Coupled Enzymatic Assay

This is the most common method for measuring PKM2 activity. It is an indirect assay that couples the production of pyruvate by PKM2 to its reduction to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

This compound (or other test compounds)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. A master mix containing PEP, ADP, NADH, and LDH should be prepared.

-

Compound Plating: Serially dilute the this compound in the assay buffer to create a range of concentrations. Add a small volume of each dilution to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PKM2 activator like FBP).

-

Enzyme Addition: Add the recombinant PKM2 enzyme to each well.

-

Initiate Reaction: Start the reaction by adding the master mix to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the activator. Plot the reaction rates against the corresponding activator concentrations and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the AC50 value.

Kinase-Glo® Luminescent Kinase Assay

This assay directly measures the amount of ATP produced by the PKM2-catalyzed reaction. The ATP is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the ATP concentration.

Materials:

-

Recombinant human PKM2 enzyme

-

This compound (or other test compounds)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Assay buffer

-

Kinase-Glo® reagent

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.

-

Compound Plating: Serially dilute the this compound and plate as described for the LDH-coupled assay.

-

Enzyme Reaction: Add a mixture of PKM2 enzyme, PEP, and ADP to each well to initiate the pyruvate kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a constant temperature.

-

Luminescence Detection: Add the Kinase-Glo® reagent to each well. This reagent will lyse the cells (if a cellular assay) and contains luciferase and luciferin.

-

Signal Measurement: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ATP produced and thus to the PKM2 activity. Plot the luminescence against the activator concentration and fit the data to a dose-response curve to determine the AC50.

Signaling Pathways and Experimental Workflows

PKM2 Signaling Pathway

The following diagram illustrates the central role of PKM2 in glycolysis and the effect of small molecule activators.

Caption: PKM2 signaling pathway and the effect of activators.

Experimental Workflow for AC50 Determination

The following diagram outlines the general workflow for determining the AC50 of a PKM2 activator.

Caption: General workflow for AC50 determination of a PKM2 activator.

References

- 1. PKM2 - Wikipedia [en.wikipedia.org]

- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Allosteric Regulation of Pyruvate Kinase M2 by Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, particularly in cancer cells, where it plays a central role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric form is a key regulatory mechanism that dictates the metabolic fate of glucose. This dynamic equilibrium is allosterically regulated by a variety of small molecules, making PKM2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the allosteric regulation of PKM2 by small molecules, detailing the mechanisms of activation and inhibition, summarizing quantitative data for key modulators, and providing detailed experimental protocols for their characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with PKM2 modulation.

Introduction to PKM2 and its Allosteric Regulation

Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells.[1] Unlike its constitutively active counterpart, PKM1, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer.[2] The equilibrium between these two forms is a critical regulatory node in cancer metabolism. The dimeric form of PKM2 has a lower affinity for its substrate, PEP, leading to the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[3]

Allosteric regulation, the modulation of an enzyme's activity by the binding of a molecule at a site other than the active site, is the primary mechanism governing the oligomeric state and activity of PKM2.[4] Small molecule activators typically stabilize the active tetrameric conformation, while inhibitors favor the less active dimeric state. This exquisite control over PKM2 activity presents a compelling opportunity for therapeutic intervention in diseases characterized by altered metabolism, most notably cancer.

PKM2 Structure and Allosteric Binding Sites

The PKM2 monomer is composed of four distinct domains: the N-terminal domain, the A-domain, the B-domain, and the C-domain. The catalytic active site is located at the interface of the A and B domains. The allosteric regulation of PKM2 is primarily mediated through two key binding sites:

-

Fructose-1,6-bisphosphate (FBP) Binding Site: Located at the interface of the A and C domains, this site binds the endogenous allosteric activator FBP. Binding of FBP induces a conformational change that promotes the formation of the active tetramer.

-

Small Molecule Activator/Inhibitor Binding Pocket: A distinct pocket located at the subunit interface is the binding site for many synthetic small molecule activators, such as TEPP-46 and DASA-58. These compounds stabilize the tetrameric form, mimicking the effect of FBP. Conversely, some allosteric inhibitors bind to a pocket near the FBP binding site or other locations that destabilize the tetramer.

Allosteric Activators of PKM2

Small molecule activators of PKM2 promote the formation of the stable, highly active tetrameric state. This shifts the metabolic flux away from anabolic pathways and towards oxidative phosphorylation, effectively reversing the Warburg effect. This can lead to a reduction in cancer cell proliferation and tumor growth.

Key Small Molecule Activators

Two of the most well-characterized PKM2 activators are TEPP-46 and DASA-58. These compounds bind to a pocket at the dimer-dimer interface, distinct from the FBP binding site. Their binding stabilizes the tetrameric conformation, leading to a significant increase in pyruvate kinase activity.

Quantitative Data for PKM2 Activators

| Compound | AC50 (nM) | Selectivity | Reference |

| TEPP-46 | 92 | Selective for PKM2 over PKM1, PKL, and PKR | |

| DASA-58 | 38 | Selective for PKM2 over PKM1 |

Allosteric Inhibitors of PKM2

Allosteric inhibitors of PKM2 function by stabilizing the less active dimeric form of the enzyme. This promotes the accumulation of glycolytic intermediates, thereby supporting the anabolic metabolism required for cancer cell growth.

Key Small Molecule Inhibitors

Shikonin, a natural product, and its analogs, as well as synthetic compounds like compound 3k, have been identified as potent PKM2 inhibitors. Shikonin has been shown to inhibit both the dimerization and tetramerization of PKM2.

Quantitative Data for PKM2 Inhibitors

| Compound | IC50 (µM) | Cell Line | Reference |

| Shikonin | 19.9 | Eca109 | |

| Compound 3k | 5.82 (48h) | SK-OV-3 | |

| Compound 3h | 0.96 | (in vitro) |

Signaling Pathways Modulated by PKM2 Allosteric Regulation

The allosteric regulation of PKM2 has profound effects on various signaling pathways, influencing cell proliferation, survival, and metabolism.

Signaling Pathways Affected by PKM2 Activation

Activation of PKM2 shifts the metabolic balance from aerobic glycolysis towards oxidative phosphorylation. This can lead to the activation of AMPK, a key sensor of cellular energy status, and a decrease in the activity of pro-proliferative pathways such as the Akt/mTOR pathway.

PKM2 Activation Signaling Pathway

Signaling Pathways Affected by PKM2 Inhibition

Inhibition of PKM2 activity leads to the accumulation of glycolytic intermediates, which fuels anabolic processes. Dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, phosphorylating and activating transcription factors such as STAT3 and HIF-1α, which promote the expression of genes involved in proliferation and angiogenesis. Inhibition of the Akt/mTOR signaling pathway has also been observed with some PKM2 inhibitors.

PKM2 Inhibition Signaling Pathway

Experimental Protocols

Characterizing the interaction of small molecules with PKM2 requires a combination of biochemical and cell-based assays.

Workflow for Characterizing PKM2 Modulators

Experimental Workflow

PKM2 Enzyme Kinetics Assay (LDH-Coupled)

This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ADP, NADH, and LDH.

-

Add the test compound at various concentrations (or DMSO for control) to the wells of the microplate.

-

Add recombinant PKM2 to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding PEP to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes in a kinetic mode.

-

Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the curve.

-

Plot the reaction velocity against the compound concentration to determine the AC50 (for activators) or IC50 (for inhibitors).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a small molecule and PKM2.

Materials:

-

Highly purified recombinant PKM2

-

Test compound

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), degassed

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare the PKM2 solution in the ITC buffer at a suitable concentration (typically 10-50 µM).

-

Prepare the test compound solution in the same ITC buffer at a concentration 10-20 fold higher than the PKM2 concentration.

-

Load the PKM2 solution into the sample cell of the calorimeter.

-

Load the test compound solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

-

Perform an initial injection to remove any air from the syringe tip, followed by a series of injections of the test compound into the PKM2 solution.

-

Record the heat changes after each injection.

-

As a control, perform a titration of the test compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the engagement of a small molecule with its target protein in a cellular context. The principle is that ligand binding can stabilize the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line expressing PKM2 (e.g., H1299, A549)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-PKM2 antibody

-

Loading control antibody (e.g., anti-actin)

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat the cells with the test compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble PKM2 in each sample by SDS-PAGE and Western blotting using an anti-PKM2 antibody.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The allosteric regulation of PKM2 by small molecules represents a promising avenue for the development of novel therapeutics, particularly in the context of cancer. The ability to selectively activate or inhibit PKM2 provides a powerful tool to manipulate cancer cell metabolism. This guide has provided a detailed overview of the key aspects of PKM2 allosteric regulation, including the mechanisms of action of small molecule modulators, their impact on signaling pathways, and robust experimental protocols for their characterization. A thorough understanding of these principles is crucial for researchers and drug developers aiming to target this critical metabolic enzyme. The continued exploration of PKM2 allostery will undoubtedly pave the way for innovative and effective treatment strategies for a range of diseases.

References

- 1. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Metabolic Reprogramming in Cancer

An In-depth Technical Guide on the Role of PKM2 Isoforms in Tumor Progression

Audience: Researchers, scientists, and drug development professionals.

Cancer is fundamentally a disease of uncontrolled cell proliferation.[1] This rapid growth necessitates a profound alteration in cellular metabolism to meet the increased demand for energy and biosynthetic precursors.[2] One of the most prominent metabolic hallmarks of cancer is the "Warburg effect," a phenomenon where cancer cells preferentially utilize aerobic glycolysis over the more energy-efficient mitochondrial oxidative phosphorylation, even in the presence of ample oxygen.[3][4] At the heart of this metabolic reprogramming lies the pyruvate kinase M2 isoform (PKM2), a key glycolytic enzyme that acts as a critical regulator of both metabolic and non-metabolic pathways driving tumorigenesis.[3]

Unlike its constitutively active counterpart, PKM1, which is found in most differentiated tissues, PKM2 is predominantly expressed in embryonic and other proliferating cells, including the vast majority of cancer cells. This isoform switch from PKM1 to PKM2 is a crucial event in tumor development. PKM2's unique regulatory properties allow cancer cells to fine-tune glycolytic flux, supporting not only ATP production but also the diversion of glucose intermediates into crucial biosynthetic pathways for the synthesis of nucleotides, amino acids, and lipids.

Beyond its canonical role as a metabolic enzyme, PKM2 exhibits non-metabolic functions that are integral to tumor progression. It can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator, directly influencing gene expression, cell cycle progression, and signaling pathways that promote proliferation, survival, and metastasis. This dual functionality places PKM2 at a critical nexus of cancer cell biology, making it a highly attractive target for therapeutic intervention. This guide provides a comprehensive technical overview of the multifaceted roles of PKM2 in tumor progression, detailing its regulation, functions, and the experimental methodologies used for its study.

PKM Isoforms: Alternative Splicing and Expression

In mammals, four pyruvate kinase isoforms exist: PKL, PKR, PKM1, and PKM2. The PKM1 and PKM2 isoforms are generated from the same PKM gene through the alternative splicing of mutually exclusive exons (exon 9 for PKM1 and exon 10 for PKM2). While PKM1 is expressed in most adult tissues requiring high and constant energy production, such as muscle and brain, PKM2 is characteristic of embryonic and proliferating cells. A switch from a tissue-specific isoform (like PKM1 or PKL) to PKM2 is a common feature in many cancers, including hepatomas, rhabdomyosarcomas, and breast and lung cancers.

Regulation of PKM2: The Dimer-Tetramer Switch

A defining feature of PKM2, distinguishing it from the constitutively active PKM1, is its ability to switch between a highly active tetrameric state and a low-activity dimeric state. This oligomeric equilibrium is tightly controlled by allosteric effectors and post-translational modifications, allowing cancer cells to dynamically regulate glycolysis.

-

Tetrameric State (High Activity): The tetrameric form of PKM2 has a high affinity for its substrate, phosphoenolpyruvate (PEP), and efficiently catalyzes the final, rate-limiting step of glycolysis. This state is promoted by the upstream glycolytic intermediate fructose-1,6-bisphosphate (FBP) and the amino acid serine.

-

Dimeric State (Low Activity): In tumor cells, PKM2 predominantly exists in a low-activity dimeric form. This state is stabilized by factors such as ATP, alanine, and tyrosine-phosphorylated signaling proteins. The reduced catalytic activity of dimeric PKM2 leads to an accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways essential for cell proliferation, such as the pentose phosphate pathway (PPP) for nucleotide synthesis.

Functions of PKM2 in Tumor Progression

PKM2's role in cancer is multifaceted, extending from metabolic reprogramming to direct regulation of gene expression and signaling.

Metabolic Function: Fueling the Warburg Effect

The prevalence of the low-activity dimeric PKM2 is a cornerstone of the Warburg effect. By slowing the conversion of PEP to pyruvate, PKM2 facilitates the accumulation of glycolytic intermediates. This metabolic bottleneck is advantageous for cancer cells as it allows for the redirection of glucose-derived carbon into biosynthetic pathways to produce nucleotides, lipids, and amino acids, thereby supporting biomass production and cell proliferation. This metabolic shift provides a growth advantage, particularly in nutrient-limited conditions.

Non-Metabolic Functions: A Nuclear Operator

Independent of its role in glycolysis, PKM2 can translocate to the nucleus upon oncogenic stimulation (e.g., by EGF signaling) and exert non-metabolic functions.

-

Protein Kinase: In the nucleus, dimeric PKM2 can act as a protein kinase, using PEP as a phosphate donor instead of ATP. It can phosphorylate a variety of substrates, including STAT3, which promotes cancer progression, and histone H3, leading to epigenetic changes that drive the expression of proliferation-related genes like CCND1 (cyclin D1) and MYC.

-

Transcriptional Co-activator: Nuclear PKM2 interacts with and modulates the activity of several transcription factors. It can act as a co-activator for hypoxia-inducible factor 1α (HIF-1α), enhancing the transcription of glycolytic genes and promoting adaptation to hypoxic environments. It also interacts with β-catenin, Oct-4, and NF-κB, influencing gene expression related to cell proliferation, stemness, and inflammation.

Quantitative Data Summary

Table 1: PKM2 Expression in Various Human Cancers

| Cancer Type | Expression Status | Finding | Citation(s) |

| Hepatocellular Carcinoma | Upregulated | PKM2 mRNA and protein levels are significantly higher in tumor tissues compared to peritumoral tissues. | |

| Breast Cancer | Upregulated | PKM2 mRNA levels are elevated in breast cancer tissues compared to normal tissues. | |

| Lung Cancer | Upregulated | PKM2 mRNA levels are elevated in lung cancer tissues. Expression is associated with poor prognosis. | |

| Colon Cancer | Upregulated | PKM2 mRNA levels are elevated in colon cancer tissues. | |

| Pancreatic Cancer | Upregulated | PKM2 expression is associated with shorter recurrence-free survival. | |

| Prostate Cancer | Upregulated | PKM2 mRNA expression increases significantly under hypoxic conditions. | |

| Gastric Cancer | Upregulated | PKM2 is overexpressed and promotes tumor growth. | |

| Papillary Thyroid Cancer | Upregulated | PKM2 expression is significantly upregulated. |

Table 2: Kinetic Properties of PKM2 Isoforms

| State | Allosteric Effector | Relative Activity | Substrate Affinity (PEP) | Function | Citation(s) |

| Tetramer | FBP (Activator) | High | High | Promotes rapid glycolysis for ATP production. | |

| Dimer | ATP (Inhibitor) | Low | Low | Slows glycolysis, promotes anabolic biosynthesis. | |

| Mutant (Cancer-associated) | N/A | Reduced | Reduced | Impaired regulation contributes to metabolic reprogramming. |

Key Experimental Protocols

Protocol: Western Blot for PKM2 Expression

This protocol provides a generalized workflow to determine the relative protein expression of PKM2 in cell lysates or tissue homogenates.

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tissues, homogenize in RIPA buffer on ice.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel. Include a protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.

-

Confirm transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PKM2 (e.g., rabbit anti-PKM2, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Re-probe the membrane with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.

-

Protocol: Pyruvate Kinase Activity Assay

This protocol measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH via lactate dehydrogenase (LDH).

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.

-

Substrates: 25 mM ADP, 50 mM PEP.

-

Coupling Enzyme: Lactate Dehydrogenase (LDH), ~10 units/mL.

-

Cofactor: 1.5 mM NADH.

-

(Optional) Allosteric Effector: 1 mM FBP (for activation studies).

-

-

Assay Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Assay Buffer, ADP, NADH, and LDH.

-

Add the cell lysate or purified PKM2 enzyme (~1-5 µg) to the wells.

-

If testing activators/inhibitors, add the compounds and incubate for 10-15 minutes.

-

Initiate the reaction by adding PEP.

-

Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-30 minutes using a plate reader. The rate of NADH oxidation is proportional to PKM2 activity.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate into µmol/min/mg of protein.

-

Include a "blank" control with no enzyme to subtract the background rate of NADH degradation.

-

PKM2 as a Therapeutic Target

Given its central role in tumor metabolism and growth, PKM2 has emerged as a significant target for cancer therapy. Two primary strategies are being explored:

-

PKM2 Activators: Small-molecule activators are designed to force PKM2 into its stable, highly active tetrameric form. This mimics the effect of PKM1 expression, reversing the Warburg effect by increasing glycolytic flux towards pyruvate and away from anabolic pathways. This can suppress tumor growth by depriving cancer cells of the building blocks needed for proliferation.

-

PKM2 Inhibitors: Conversely, inhibitors that target PKM2 can also suppress tumor growth. Shikonin and its analogues, for example, bind to PKM2 and inhibit its activity, leading to reduced glycolysis in cancer cells. Furthermore, targeting the non-metabolic functions of PKM2, such as its protein kinase activity or nuclear translocation, represents another promising therapeutic avenue.

Conclusion

Pyruvate kinase M2 is far more than a simple glycolytic enzyme; it is a master regulator of cancer cell metabolism and proliferation. Its unique ability to exist in two functionally distinct oligomeric states allows tumors to dynamically balance their metabolic needs for energy production and biosynthesis. Furthermore, its non-metabolic roles as a protein kinase and transcriptional co-activator directly link cellular metabolism to the oncogenic signaling and gene expression programs that drive tumor progression. The deep and evolving understanding of PKM2's multifaceted functions has solidified its position as a critical node in cancer biology and a promising target for the development of novel anticancer therapies. Future research will likely focus on dissecting the context-dependent roles of PKM2 in different tumor types and developing targeted strategies that can effectively disrupt its pro-tumorigenic activities.

References

- 1. embopress.org [embopress.org]

- 2. Non-metabolic functions of pyruvate kinase M2: PKM2 in tumorigenesis and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonmetabolic functions of pyruvate kinase isoform M2 in controlling cell cycle progression and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PKM2 Activator 3 In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro enzyme assay to determine the potency of PKM2 activators, with a specific focus on a representative compound, "PKM2 activator 3". The provided methodologies are based on established and widely used assays for measuring Pyruvate Kinase M2 (PKM2) activity.

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. In cancer cells, PKM2 is typically found in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, promoting cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics. This protocol details a luminescence-based assay to quantify the activation of recombinant human PKM2 by small molecules.

Data Presentation

The potency of a PKM2 activator is typically determined by its half-maximal activation concentration (AC50). This value represents the concentration of the compound required to achieve 50% of the maximal enzyme activation.

| Compound | AC50 (nM) | Assay Method |

| This compound | 90 | Luminescence-based (ATP detection) |

| Fructose-1,6-bisphosphate (FBP) | Variable (µM range) | Positive Control |

Note: The AC50 value for this compound is based on available data[1]. The AC50 for the endogenous activator FBP can vary depending on assay conditions.

Experimental Protocols

Principle of the Assay

The activity of PKM2 is measured by quantifying the amount of ATP produced in the enzymatic reaction. The amount of ATP is determined using a luciferase-based reagent (e.g., Kinase-Glo®), which generates a luminescent signal that is directly proportional to the ATP concentration. An increase in the luminescent signal upon addition of a test compound indicates activation of PKM2.[2][3]

Materials and Reagents

-

Recombinant Human PKM2 (rhPKM2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2[2]

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

This compound (Test Compound)

-

Fructose-1,6-bisphosphate (FBP) (Positive Control)

-

Dimethyl sulfoxide (DMSO)

-

ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (this compound) and the positive control (FBP) in 100% DMSO.

-

Prepare a 2X enzyme solution by diluting rhPKM2 in assay buffer. The final concentration in the well should be empirically determined but is typically in the low ng/µL range.

-

Prepare a 2X substrate solution containing PEP and ADP in assay buffer. Optimal concentrations should be determined, but starting concentrations of 200 µM for both PEP and ADP can be used.[2]

-

-

Compound Plating:

-

Create a serial dilution of the test compound and FBP in 100% DMSO.

-

Add a small volume (e.g., 1 µL) of the compound dilutions to the appropriate wells of the microplate. For negative controls, add DMSO only. The final DMSO concentration in the assay should not exceed 1%.

-

-

Enzyme Reaction:

-

Add the 2X enzyme solution to each well containing the test compound or control.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.

-

Incubate the plate at room temperature for 20-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.

-

-

ATP Detection:

-

Allow the ATP detection reagent to equilibrate to room temperature.

-

Add the ATP detection reagent to each well according to the manufacturer's instructions. This step will stop the enzymatic reaction and initiate the luminescent signal generation.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (wells with no enzyme) from all experimental wells.

-

The percent activation can be calculated using the following formula: % Activation = [(Signal_compound - Signal_DMSO) / (Signal_max - Signal_DMSO)] * 100 where Signal_compound is the signal in the presence of the test compound, Signal_DMSO is the signal of the negative control, and Signal_max is the signal of the positive control (FBP) at a saturating concentration.

-

Plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 value.

-

Mandatory Visualizations

Caption: Signaling pathway of PKM2 activation by a small molecule activator.

Caption: Experimental workflow for the PKM2 activator in vitro enzyme assay.

References

Application Notes and Protocols for PKM2 Activator 3 (TEPP-46/ML265) Treatment in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. Unlike its constitutively active M1 isoform, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to the "Warburg effect," where glucose is preferentially metabolized through aerobic glycolysis. This metabolic shift allows for the diversion of glycolytic intermediates into anabolic pathways, supporting rapid cell proliferation.[1][2][3]

PKM2 activators, such as the potent and selective small molecule TEPP-46 (also known as ML265), promote the stable tetrameric conformation of PKM2.[4][5] This activation mimics the enzymatic properties of the highly active PKM1 isoform, thereby reversing the Warburg effect, suppressing tumor growth, and inducing metabolic stress in cancer cells. Preclinical studies using xenograft mouse models have demonstrated that treatment with TEPP-46 can significantly reduce tumor formation, size, and weight with no apparent toxicity, making it a promising therapeutic strategy for targeting cancer metabolism.

These application notes provide an overview of the mechanism of action of PKM2 activator 3 (TEPP-46) and detailed protocols for its use in xenograft mouse models.

Mechanism of Action

TEPP-46 is a potent and selective allosteric activator of PKM2 with a half-maximum activating concentration (AC50) of 92 nM. It binds to the dimer-dimer interface of PKM2, a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the more active tetrameric state of the enzyme. The stabilized tetrameric PKM2 is resistant to inhibition by tyrosine-phosphorylated proteins, a common mechanism for PKM2 inactivation in cancer cells. By locking PKM2 in its active conformation, TEPP-46 increases pyruvate kinase activity, leading to a decrease in the levels of glycolytic intermediates that are used for anabolic processes and a reduction in lactate production. This metabolic shift is not conducive to the biosynthetic demands of proliferating cancer cells and ultimately suppresses tumorigenesis.

Signaling Pathway